

# A Comprehensive Technical Guide to the Physical Properties of Ethyl Nitrate Liquid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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This technical guide provides an in-depth overview of the core physical properties of **ethyl nitrate** ( $C_2H_5NO_3$ ), a colorless, volatile, and explosive liquid. The information presented herein is intended for use by professionals in research, scientific, and drug development fields. This document summarizes key quantitative data in tabular format for ease of comparison and details the experimental protocols for the determination of these properties.

## Core Physical Properties

**Ethyl nitrate** is the ethyl ester of nitric acid and is utilized in organic synthesis as a nitrating agent and as an intermediate in the production of various pharmaceuticals, dyes, and perfumes.<sup>[1]</sup> A thorough understanding of its physical characteristics is paramount for its safe handling, application, and the development of new synthetic routes.

## Summary of Quantitative Data

The physical properties of **ethyl nitrate** have been characterized by multiple sources. The following tables provide a consolidated summary of these values.

Table 1: General and Thermodynamic Properties

Property	Value	Source(s)
Molecular Formula	C <sub>2</sub> H <sub>5</sub> NO <sub>3</sub>	[2]
Molar Mass	91.07 g/mol	[3][2]
Appearance	Colorless liquid	[4]
Odor	Sweet, pleasant	[4]
Melting Point	-102 °C (-152 °F; 171 K)	
-94.6 °C	[4][5]	
-112 °C	[6]	
Boiling Point	87.5 °C (189.5 °F; 360.6 K)	
87.2 °C @ 762 mmHg	[4][5]	
88.7 °C	[6]	
Flash Point	10 °C (50 °F)	[5][7]

Table 2: Density and Refractive Index

Property	Value	Condition	Source(s)
Density	1.10 g/cm <sup>3</sup>	Standard State	
1.1084 g/cm <sup>3</sup>	20 °C	[7]	
1.11 g/cm <sup>3</sup>	Not Specified	[3][6]	
Refractive Index	1.3852	20 °C	[2][4][7]
1.388	Not Specified	[6]	

Table 3: Vapor Pressure and Solubility

Property	Value	Condition	Source(s)
Vapor Pressure	64.0 mmHg	25 °C	<a href="#">[3]</a> <a href="#">[4]</a>
75.2 mmHg	25 °C (Predicted)	<a href="#">[6]</a>	
Solubility in Water	Soluble	Not Specified	
Slightly soluble	Not Specified		
Insoluble	Not Specified	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[7]</a>	
1.3 ml in 100 ml	55 °C	<a href="#">[7]</a>	<a href="#">[3]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Solubility in other solvents	Miscible with diethyl ether, ethanol	Not Specified	

## Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a volatile liquid like **ethyl nitrate**.

### Density Determination using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a specific, known volume.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Methodology:

- Preparation: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured ( $m_1$ ).[\[10\]](#)
- Sample Filling: The pycnometer is filled with **ethyl nitrate**. A ground-glass stopper with a capillary hole is inserted, ensuring any excess liquid is expelled, and there are no air bubbles.[\[10\]](#)
- Temperature Equilibration: The filled pycnometer is placed in a thermostatic bath at a specified temperature (e.g., 20°C) until thermal equilibrium is reached.[\[10\]](#)

- **Mass Measurement:** The outside of the pycnometer is carefully dried, and its total mass is measured ( $m_2$ ).
- **Calculation:** The density ( $\rho$ ) is calculated using the formula:  $\rho = (m_2 - m_1) / V$  where  $V$  is the calibrated volume of the pycnometer.

## Boiling Point Determination by the Siwoloboff Method

For small sample volumes, the Siwoloboff method provides an accurate determination of the boiling point.[\[2\]](#)[\[5\]](#)[\[11\]](#)

Methodology:

- **Sample Preparation:** A small amount of **ethyl nitrate** (approximately 0.5 mL) is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end downwards.[\[2\]](#)[\[5\]](#)
- **Apparatus Setup:** The test tube assembly is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[\[5\]](#) This assembly is then immersed in a heating bath, such as a Thiele tube filled with a suitable oil.[\[6\]](#)
- **Heating:** The heating bath is heated gently and steadily. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands.[\[5\]](#)[\[12\]](#)
- **Observation:** As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued.[\[2\]](#)[\[12\]](#)
- **Boiling Point Determination:** As the apparatus cools, the stream of bubbles will slow and then stop. The temperature at which the liquid is drawn up into the capillary tube is recorded as the boiling point.[\[5\]](#)[\[12\]](#)

## Melting Point Determination

Given **ethyl nitrate**'s very low melting point (-102 °C), a specialized low-temperature melting point apparatus or a cryostat would be required. The general principle using a capillary method is as follows.[\[13\]](#)

#### Methodology:

- **Sample Preparation:** A small amount of solidified **ethyl nitrate** is introduced into a capillary tube, which is then sealed.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus with a suitable cooling system.
- **Cooling and Heating:** The sample is cooled until completely frozen. Then, the temperature is raised slowly at a controlled rate (e.g., 1-2 °C per minute).[3]
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure substance, this range should be narrow.

## Vapor Pressure Measurement using an Isoteniscope

An isoteniscope is used to measure the vapor pressure of a liquid at different temperatures.[7]  
[14][15]

#### Methodology:

- **Sample Introduction:** The bulb of the isoteniscope is filled approximately two-thirds full with **ethyl nitrate**. [7]
- **Degassing:** The sample is degassed to remove any dissolved air. This is typically achieved by boiling the liquid under reduced pressure and allowing the vapor to flush out the non-condensable gases.[7]
- **Equilibration:** The isoteniscope is placed in a constant temperature bath and connected to a manometer and a pressure control system. The system is allowed to reach thermal and pressure equilibrium.[14]
- **Pressure Measurement:** The external pressure is adjusted so that the liquid levels in the U-tube of the isoteniscope are equal. At this point, the external pressure equals the vapor

pressure of the sample at that temperature. This pressure is read from the manometer.[\[14\]](#)  
[\[15\]](#)

- Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

## Solubility and Miscibility Determination

The solubility of **ethyl nitrate** in water and its miscibility with other organic solvents can be determined by direct observation.[\[16\]](#)[\[17\]](#)

Methodology:

- Preparation: A specific volume of **ethyl nitrate** is added to a specific volume of the solvent (e.g., water, ethanol, diethyl ether) in a sealed container at a controlled temperature.
- Mixing: The mixture is agitated thoroughly to ensure sufficient interaction between the two liquids.
- Observation: The mixture is allowed to stand and is then visually inspected.
  - Miscible: If the resulting mixture is a single, clear, homogeneous phase, the liquids are miscible.[\[16\]](#)
  - Immiscible: If two distinct layers form, the liquids are immiscible.[\[16\]](#)
  - Partially Soluble: If there is a limit to how much **ethyl nitrate** will dissolve in the solvent, this can be quantified by careful titration until a persistent second phase appears.

## Refractive Index Measurement with an Abbe Refractometer

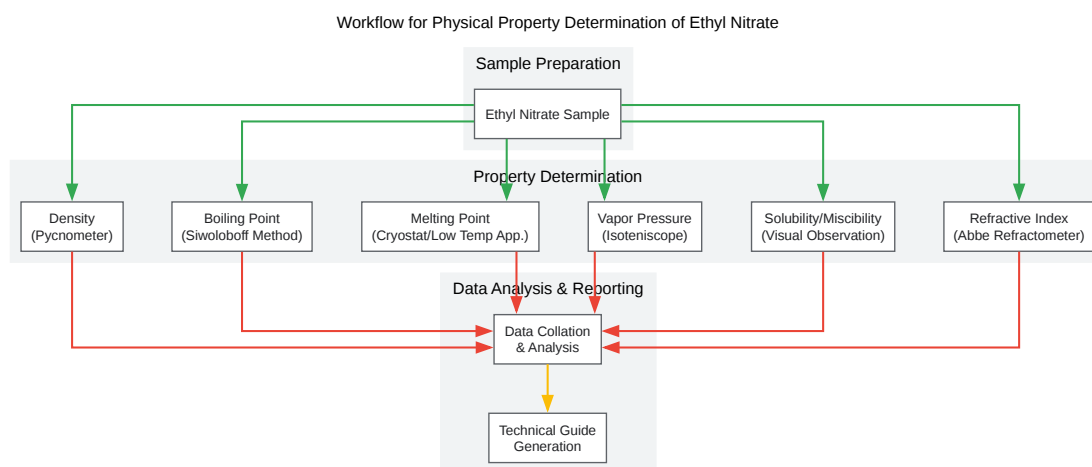
The refractive index, a measure of how light bends as it passes through the liquid, is determined using an Abbe refractometer.[\[4\]](#)[\[18\]](#)[\[19\]](#)

Methodology:

- Calibration: The refractometer is calibrated using a standard of known refractive index, often distilled water.[18]
- Sample Application: A few drops of **ethyl nitrate** are placed on the clean, dry surface of the measuring prism.[20]
- Measurement: The prism is closed, and the instrument's light source is activated. The user looks through the eyepiece and adjusts the controls to bring a distinct light/dark boundary into focus and align it with the crosshairs.[20][21]
- Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded, as refractive index is temperature-dependent.[4][18]

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of a liquid chemical such as **ethyl nitrate**.



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Caption: Logical workflow for determining the physical properties of **ethyl nitrate**.

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